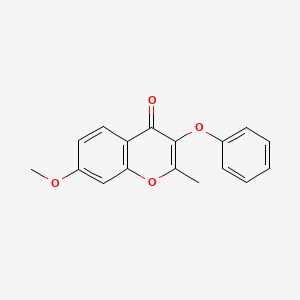
7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound that is found in citrus fruits such as tangerines and oranges. Tangeretin has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
Tangeretin's anti-cancer effects are thought to be due to its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have demonstrated that 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to scavenge free radicals and protect against oxidative damage, which is thought to contribute to its anti-aging and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is that it is relatively easy to obtain and synthesize. Additionally, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have low toxicity and few side effects, making it a safe compound to use in preclinical studies. However, one limitation of using 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is that its bioavailability can be low, which can limit its effectiveness in vivo.
Orientations Futures
There are numerous potential future directions for research on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one. One area of interest is the development of new cancer treatments that incorporate 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one or other flavonoids. Additionally, researchers are exploring the potential use of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is ongoing research into the mechanisms underlying 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one's therapeutic effects, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
Tangeretin can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One commonly used method involves the extraction of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one from the peel of citrus fruits using organic solvents such as ethanol or methanol. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
Tangeretin has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one's anti-cancer effects. Studies have shown that 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
7-methoxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-17(21-12-6-4-3-5-7-12)16(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRBZMJOMPTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)
![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
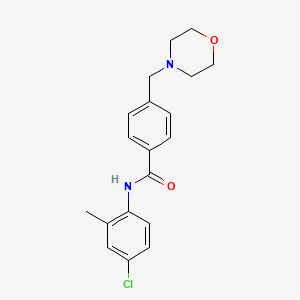
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
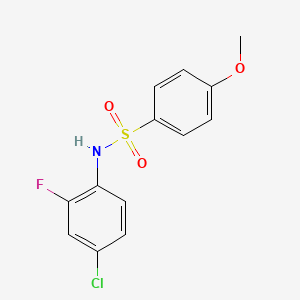
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
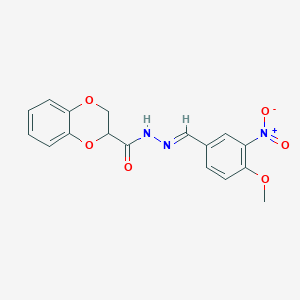
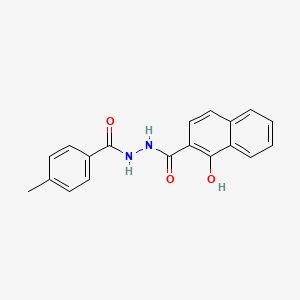
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)
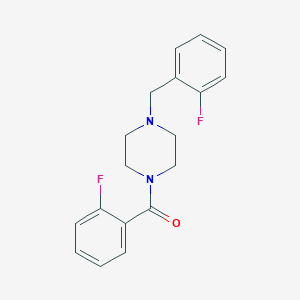
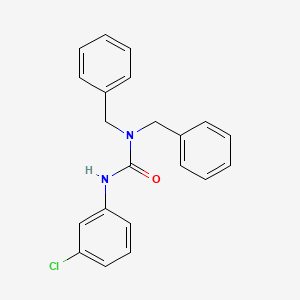
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)